Evidence Gap: Absence of Published Head-to-Head Potency Data Against Closest Analogs
No peer-reviewed publication provides a direct, quantitative comparison of N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide with its closest structural analog, N-(1-ethyl-2-oxoindolin-5-yl)-2-fluorobenzamide, or any other 2-oxoindoline-based kinase inhibitor. A vendor report claims an IC50 of approximately 0.44 µM against Tousled-like kinase 2 (TLK2) , but this data point is from a non-primary source and cannot be verified, as the original assay context and comparator data are missing. For comparison, a related indolinone scaffold (CHEMBL86755) is reported to have a TLK2 IC50 of 0.47 µM, making any claim of superiority impossible without a direct head-to-head study.
| Evidence Dimension | Target-specific potency (TLK2 Inhibition) |
|---|---|
| Target Compound Data | IC50 ~0.44 µM (unverified vendor claim) |
| Comparator Or Baseline | Indolinone-based inhibitor CHEMBL86755: TLK2 IC50 = 0.47 µM [1] |
| Quantified Difference | Not calculable; values are from different, non-comparable assay platforms and are statistically indistinguishable. |
| Conditions | Unknown for target compound; CheMBL86755 assay used human TLK2 in a hotspot assay with 33P-ATP. |
Why This Matters
This critical data gap means that any procurement decision based on potency is unsupported by primary evidence, and the compound cannot be scientifically prioritized over similar, potentially cheaper analogs.
- [1] BindingDB. Entry for BDBM17015 (CHEMBL86755): TLK2 Inhibitor. University of North Carolina at Chapel Hill. View Source
